Product packaging for 4-Ethoxymandelic acid(Cat. No.:)

4-Ethoxymandelic acid

Cat. No.: B8579057
M. Wt: 196.20 g/mol
InChI Key: QWCRGALPJIRGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxymandelic acid is a chiral derivative of mandelic acid, an aromatic alpha-hydroxy acid (AHA) characterized by a hydroxy group on the adjacent carbon to the carboxylic acid . As a member of this chemical family, it is a valuable synthetic intermediate and chiral building block in pharmaceutical and organic chemistry research . Mandelic acid derivatives are of great importance as starting materials or critical intermediates for the synthesis of chiral drugs and are frequently used in method development for chiral separation techniques . The ethoxy substituent on the phenyl ring may influence the compound's electronic properties and steric profile, potentially tailoring it for specific research applications, such as exploring structure-activity relationships or as a precursor in the development of new active compounds . Like other mandelic acid derivatives, it is expected to be a white to off-white crystalline solid . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B8579057 4-Ethoxymandelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O4/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)

InChI Key

QWCRGALPJIRGTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Conventional Organic Synthesis Routes

Conventional organic synthesis provides foundational methods for producing 4-ethoxymandelic acid and its analogs. These routes often involve condensation reactions and catalytic hydrogenations, which are fundamental transformations in organic chemistry.

Condensation Reactions for the Synthesis of Ethoxylated Mandelic Acid Analogs

Condensation reactions are chemical processes in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. ebsco.com These reactions are pivotal in synthesizing mandelic acid derivatives. epo.orgmdpi.com A classic approach for synthesizing mandelic acid derivatives is the condensation of substituted phenols with glyoxylic acid. smolecule.com Specifically, this compound can be synthesized through the condensation of 4-ethoxyphenol (B1293792) with glyoxylic acid. smolecule.com Another example is the condensation of guetol with glyoxylic acid, which yields 4-hydroxy-3-ethoxymandelic acid. google.comjustia.com

Role of Substrate Scope and Reaction Catalysis in Condensation Processes

The substrate scope and the choice of catalyst are critical factors that influence the outcome of condensation reactions for synthesizing mandelic acid analogs.

Substrate Scope: The nature of the substituents on the aromatic ring of the starting phenol (B47542) significantly affects the reaction. For instance, in palladium-catalyzed C-H functionalization of mandelic acid, electron-withdrawing groups like chloride and trifluoromethyl on the mandelic acid substrate can lead to good results. nih.govacs.org Conversely, electron-rich substrates may lead to side reactions such as significant decarboxylation. nih.govacs.org The reaction of mandelic acids with acrylates, catalyzed by ruthenium, also shows a dependency on the electronic properties of the substituents on the aromatic ring. rsc.org Electron-donating groups generally result in lower yields of the desired products, while halogens and strong electron-withdrawing groups like trifluoromethyl lead to good yields. rsc.org

Reaction Catalysis: Both acid and base catalysis are employed in the condensation of phenols with glyoxylic acid. researchgate.net For example, the synthesis of DL-4-hydroxy-3-methoxymandelic acid is achieved by the slow addition of an ice-cold aqueous solution of glyoxylic acid to a cold alkaline solution of guaiacol (B22219). nist.gov The use of a protonic acid as a catalyst is also reported for the reaction of anisole (B1667542) with an aqueous solution of glyoxylic acid. google.com In some cases, the presence of a catalyst like Al₂O₃ is essential for the reaction to proceed. mdma.ch The use of statistical experimental design and multivariate modeling has been instrumental in understanding and optimizing these catalytic processes, leading to highly selective syntheses. researchgate.netmdma.ch

The following table summarizes the effect of different substrates on the yield of the product in a Ru-catalyzed decarboxylative cyclization of mandelic acids with acrylates. rsc.org

Substituent on Mandelic AcidProductYield (%)
-H3aa75
-Me3ba78
-Et3ca63
i-Pr3da64
-OMe3ea52
-F3fa68
-Cl3ga71
-Br3ha70
-CF₃3ia83
Reaction conditions: mandelic acid (0.20 mmol), acrylate (B77674) (0.20 mmol), [Ru(p-cymene)Cl₂]₂ (0.01 mmol), Cu(OAc)₂ (0.22 mmol), DMF (1.0 mL), 110 ºC, air, 12 h. Data sourced from: ChemComm, 2013,49, 643-645. rsc.org
Influence of Reaction Parameters (e.g., Temperature, pH, Solvent Systems) on Yield and Selectivity

The yield and selectivity of condensation reactions for synthesizing mandelic acid derivatives are highly sensitive to various reaction parameters.

Temperature: Temperature control is crucial. In the synthesis of 4-methoxymandelic acid, maintaining the temperature below 15°C is recommended to minimize side reactions, such as the Cannizzaro reaction of glyoxylic acid. smolecule.com Similarly, an improved procedure for synthesizing DL-4-hydroxy-3-methoxymandelic acid involves the slow addition of an ice-cold glyoxylic acid solution to a cold alkaline solution of guaiacol. nist.gov Increasing the reaction temperature from 25°C to 50°C in this process was found to decrease the yield of the desired product. nist.gov

pH: The pH of the reaction medium is a critical parameter. The condensation of guaiacol with glyoxylic acid is typically carried out in a basic medium. nist.gov After the reaction, acidification of the mixture is often necessary to precipitate the crude product. smolecule.com In some processes, the pH is adjusted to a specific range (e.g., 5 to 7) to facilitate the extraction of unreacted starting materials. google.comjustia.com

Solvent Systems: The choice of solvent can significantly impact the reaction. While many syntheses are performed in aqueous solutions, the addition of a co-solvent can sometimes improve selectivity and yield. google.com For instance, in the Ru-catalyzed reaction of mandelic acids with acrylates, DMF was found to be the best reaction medium. rsc.org In other cases, the product is recrystallized from a mixture of solvents like ethanol (B145695)/water to achieve purification. smolecule.com

The table below illustrates the effect of temperature on the yield of DL-4-hydroxy-3-methoxymandelic acid. nist.gov

Reaction Temperature (°C)Yield of IV (%)
2554
35-4042
5032
Data sourced from: Journal of Research of the National Bureau of Standards, 1971, 75A(4), 345-347. nist.gov

Catalytic Hydrogenation for Chemical Transformations of Mandelic Acid Derivatives

Catalytic hydrogenation is a key reaction for the transformation of mandelic acid and its derivatives. google.com This process typically involves the use of a catalyst, often a noble metal, to facilitate the addition of hydrogen to a molecule.

Conversion to Phenylacetic Acid Derivatives

Mandelic acid and its derivatives can be converted to the corresponding phenylacetic acid derivatives through catalytic hydrogenation. google.comgoogle.comsciencemadness.org This reaction involves the reduction of the α-hydroxy group of the mandelic acid. The process is generally carried out in a solvent, and the reaction time can range from a few hours to 30 hours, depending on the specific conditions. google.com

Application of Noble Metal Catalysts and Reaction Conditions in Aqueous Media

Noble metal catalysts are frequently employed for the catalytic hydrogenation of mandelic acid derivatives. google.comrsc.org Palladium (Pd) is a commonly used catalyst, often supported on materials like carbon (Pd/C) or barium sulfate (B86663) (Pd/BaSO₄). google.comgoogle.com Other noble metals such as platinum (Pt) and rhodium (Rh) also exhibit high catalytic activity. mdpi.com

The hydrogenation is often performed in an aqueous solution. google.com A key aspect of some patented processes is conducting the hydrogenation in an aqueous solution that is free from mineral acids, particularly hydrochloric acid. google.comgoogle.com This is in contrast to earlier methods that required the presence of strong acids like HBr, H₂SO₄, or HClO₄ in glacial acetic acid to achieve the transformation. google.com The reaction can be carried out at temperatures ranging from room temperature to about 200°C and under hydrogen pressures from atmospheric to about 20 bar. google.com

The following table presents examples of the catalytic hydrogenation of mandelic acid derivatives to their corresponding phenylacetic acids. google.com

Starting MaterialCatalystTemperature (°C)Pressure (bar H₂)SolventProductYield (%)
p-hydroxymandelic acid hydrate1% Pd/BaSO₄1505Waterp-hydroxyphenylacetic acid75
Data sourced from: US Patent 4339594A. google.com

Oxidative Transformations of Mandelic Acid Derivatives

The oxidation of mandelic acid and its derivatives represents a significant transformation in organic synthesis, providing access to valuable compounds such as aromatic aldehydes and α-keto acids. These reactions can be achieved through various catalytic systems, including metal-based catalysts and advanced photocatalytic methods.

Selective Oxidation to Aromatic Aldehydes

The selective oxidation of mandelic acid derivatives to their corresponding aromatic aldehydes is a key chemical conversion. Different catalytic systems have been developed to achieve this transformation with high selectivity, often preventing overoxidation to carboxylic acids.

One approach involves using a bismuth(0) catalyst with molecular oxygen (Bi(0)/O₂). researchgate.net This system has been shown to oxidize mandelic acid and its aryl-substituted derivatives to the corresponding aldehydes. researchgate.net The selectivity towards either the aldehyde or the corresponding carboxylic acid is dependent on the nature of the substituent on the aromatic ring. researchgate.net Similarly, cobalt(II) chloride (CoCl₂) has been used as a catalyst for the oxidation of a series of mandelic acid derivatives using molecular oxygen. rsc.org This method also yields benzaldehyde (B42025) and/or benzoic acid derivatives with high selectivity based on the aromatic ring's substitution. rsc.org

In another study, the oxidative decarboxylation of 3,4-methylenedioxymandelic acid to produce piperonal (B3395001) was investigated using dilute nitric acid, a reaction initiated by NaNO₂ and catalyzed by H₂SO₄. researchgate.net Furthermore, the oxidation of mandelic acid derivatives, such as compound 10 or 11 (see compound table), can be achieved through catalytic oxidation to yield valuable products like vanillin (B372448) (1 ) or ethylvanillin (2 ). mdma.ch A procedure utilizing a two-liquid system (water:ethyl acetate) with a threefold excess of CuCl₂ under a nitrogen atmosphere has been developed for the oxidation of the mandelic acid derivative 14 , achieving yields greater than 95%. mdma.ch

The following table summarizes the catalysts and resulting products from the selective oxidation of various mandelic acid derivatives.

Catalyst SystemMandelic Acid Derivative(s)Product(s)Reference(s)
Bi(0)/O₂Mandelic acid and aryl-substituted derivativesAromatic aldehydes and/or carboxylic acids researchgate.net
CoCl₂/O₂Mandelic acid and aryl-substituted derivativesBenzaldehyde and/or benzoic acid derivatives rsc.org
HNO₃/NaNO₂/H₂SO₄3,4-Methylenedioxymandelic acidPiperonal researchgate.net
Cu(II) salt/O₂Mandelic acid derivatives (10 , 11 , 14 )Vanillin (1 ), Ethylvanillin (2 ), Protocatechualdehyde (13 ) mdma.ch
Investigation of Plausible Catalytic Mechanisms and Reaction Pathways

Understanding the mechanisms of these oxidative transformations is crucial for optimizing reaction conditions and improving selectivity. Studies suggest that different mechanisms can operate depending on the specific catalyst and the substituents on the mandelic acid derivative.

In oxidations catalyzed by Bi(0)/O₂, α-keto acids have been proposed as key intermediates in the pathway leading to the formation of benzoic acid derivatives. researchgate.net For oxidations using acid permanganate (B83412), the reaction is first order with respect to the oxidant, the substrate, and hydrogen ions. researchgate.net A proposed mechanism for this reaction involves the transfer of a hydride ion to the oxidant. researchgate.net

In photocatalytic systems, such as those using a Co(II)-based complex on a C₃N₄ support, the mechanism involves the generation of electron-hole pairs upon light absorption. rsc.orgnih.gov The catalyst enhances visible light absorption and promotes the separation of these charge carriers. rsc.orgnih.gov In-situ Fourier-transform infrared (FTIR) spectroscopy has provided evidence for the formation of aldehyde groups during the selective oxidation process. rsc.orgnih.govrsc.org For example, in the oxidation of 4-hydroxymandelic acid, the appearance of a peak at 1680 cm⁻¹ corresponds to the C=O stretching vibration, indicating the generation of 4-hydroxybenzaldehyde. rsc.org Intermediates such as ketonic acids are also observed, evidenced by peaks at 1520 cm⁻¹ and 1480 cm⁻¹, with their subsequent decarboxylation leading to the final aldehyde product. rsc.org

A general proposed pathway for the photocatalytic oxidation of a substituted mandelic acid (like 4-hydroxymandelic acid) is as follows:

Adsorption: The mandelic acid derivative adsorbs onto the surface of the photocatalyst.

Photoexcitation: The catalyst absorbs light, generating electron-hole pairs (e⁻/h⁺).

Oxidation: The photogenerated holes (h⁺) oxidize the hydroxyl group of the mandelic acid derivative, leading to the formation of an intermediate.

Decarboxylation: The intermediate undergoes decarboxylation (loss of CO₂) to form the corresponding aromatic aldehyde. rsc.org

This process is supported by UV-visible spectroscopy, which tracks the transformation of the starting material to the aldehyde product. rsc.org

Photocatalytic Oxidation Systems for Derivative Conversion

Photocatalysis has emerged as a promising green technology for chemical synthesis, utilizing solar energy to drive reactions under mild conditions. rsc.org Several heterogeneous photocatalytic systems have been effectively employed for the conversion of mandelic acid derivatives.

A notable system involves a cobalt(II)-based complex loaded onto graphitic carbon nitride (Co-L/C₃N₄). rsc.orgnih.govrsc.org This composite material demonstrates enhanced photocatalytic activity for converting aromatic mandelic acids compared to pure C₃N₄. rsc.org The Co-L/C₃N₄ catalyst extends the light absorption range into the visible spectrum (up to 650 nm) and reduces the band energy, leading to a significant increase in photocatalytic efficiency. rsc.orgnih.govrsc.org This system achieved over 90% conversion of substituted mandelic acids, driven by the efficient separation of photogenerated electron-hole pairs. rsc.orgnih.govrsc.org

Titanium dioxide (TiO₂) is another widely used photocatalyst due to its stability, low cost, and chemical inertness. aelsindia.com The photo-oxidation of mandelic acid using semiconductor photocatalysts like TiO₂ can selectively produce fine chemicals. aelsindia.com The efficiency of this process is influenced by factors such as the concentration of the substrate and the amount of photocatalyst used. aelsindia.com

More recently, a dual catalytic system merging Nickel and photoredox catalysis has been developed for the selective oxidation of α-hydroxy acids, including mandelic acids. chemrxiv.org This method achieves the discrete formation of aldehydes and ketones in high yields without significant overoxidation by decoupling the decarboxylation and alcohol oxidation steps. chemrxiv.org

The table below highlights key features of different photocatalytic systems used for mandelic acid derivative oxidation.

Photocatalytic SystemKey FeaturesConversion EfficiencyReference(s)
Co-L/C₃N₄Enhanced visible light absorption (up to 650 nm), reduced band energy (2.30 eV), efficient charge separation.>90% for substituted mandelic acids. rsc.orgnih.govrsc.org
TiO₂Common, low-cost, stable semiconductor.Efficiency depends on substrate and catalyst concentration. aelsindia.com
Nickel/PhotoredoxDual catalysis, decouples decarboxylation and oxidation steps.High-yield formation of aldehydes/ketones. chemrxiv.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a sustainable and highly selective alternative to conventional chemical synthesis. The use of enzymes or whole microbial cells allows for reactions to be performed under mild conditions, often with high enantioselectivity, which is particularly valuable in the pharmaceutical and fine chemical industries. chemeurope.com

Enzymatic Approaches for the Synthesis of Mandelic Acid Derivatives

Enzymes have been successfully applied to the synthesis and resolution of mandelic acid and its derivatives. chemeurope.comnih.gov While direct enzymatic synthesis of this compound is not extensively documented, analogous biocatalytic methods for other derivatives highlight the potential of this approach.

One common enzymatic strategy is the kinetic resolution of racemic mandelic acid derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for this purpose. smolecule.com The process typically involves two steps:

Esterification: The racemic mandelic acid derivative is reacted with an acyl donor (e.g., vinyl acetate) to form the corresponding esters.

Enzymatic Hydrolysis: The lipase is then used to selectively hydrolyze one of the enantiomers of the ester, allowing for the separation of the unreacted ester (e.g., (S)-ester) and the hydrolyzed acid (e.g., (R)-acid). smolecule.com

This method enables the isolation of enantiomerically pure mandelic acid derivatives. smolecule.com Furthermore, research has focused on engineering enzymes to enhance their activity and selectivity for specific substrates, including the synthesis of chiral β-hydroxy-α-amino acids and other complex molecules. nih.gov

Enzyme Cascade Reactions (e.g., Oxalic Acid and Benzaldehyde Conversion)

Enzyme cascade reactions, where multiple enzymes work in concert to convert a simple starting material into a complex product, represent a powerful tool in synthetic biology. chemeurope.commpg.de A notable example is the development of a "green" synthesis pathway for mandelic acid from inexpensive and non-toxic starting materials. chemeurope.commpg.de

Researchers have designed a three-enzyme cascade that converts oxalic acid and benzaldehyde into mandelic acid under mild conditions. chemeurope.commpg.delgcstandards.com This system avoids the use of hazardous reagents like cyanide, which is employed in traditional chemical synthesis. chemeurope.commpg.de The core of this cascade is the enzyme oxalyl-CoA decarboxylase (OXC), which was discovered to possess a novel carboligase activity in addition to its natural function. chemeurope.commpg.delgcstandards.com

The three-enzyme cascade proceeds as follows: nih.govresearchgate.net

Activation of Oxalate (B1200264): An oxalyl-CoA synthetase (OXS) activates oxalic acid to oxalyl-CoA, a reaction that consumes ATP.

Carboligation: Oxalyl-CoA decarboxylase (OXC) from Methylorubrum extorquens catalyzes the decarboxylation of oxalyl-CoA and the subsequent nucleophilic addition of the resulting intermediate to benzaldehyde, forming (S)-mandelyl-CoA.

Hydrolysis: A thioesterase (like YciA) hydrolyzes the (S)-mandelyl-CoA thioester to release the final product, (S)-mandelic acid, and regenerate free Coenzyme A (CoA).

This cascade has been shown to produce (S)-mandelic acid with a high enantiomeric excess of up to 97-99%. nih.gov Furthermore, by using rational enzyme engineering, the production rate of mandelic acid was increased fivefold. nih.gov The system is also versatile, capable of synthesizing a broad range of mandelic acid derivatives by replacing benzaldehyde with other aromatic aldehydes. chemeurope.comnih.gov

EnzymeRole in CascadeStarting MaterialsProductReference(s)
Oxalyl-CoA Synthetase (OXS)Activates oxalate to oxalyl-CoAOxalic acid, ATP, CoAOxalyl-CoA nih.govresearchgate.net
Oxalyl-CoA Decarboxylase (OXC)Condenses oxalyl-CoA with benzaldehydeOxalyl-CoA, Benzaldehyde(S)-Mandelyl-CoA chemeurope.commpg.denih.gov
Thioesterase (e.g., YciA)Hydrolyzes thioester to release product(S)-Mandelyl-CoA(S)-Mandelic acid nih.govresearchgate.net
Enzyme Engineering for Modulating Substrate Specificity and Catalytic Efficiency

Enzyme engineering has become a pivotal tool for optimizing the production of mandelic acid derivatives. The process involves modifying an enzyme's amino acid sequence to enhance its natural capabilities or to introduce novel functions. infinitabiotech.com Key goals of engineering enzymes for synthesizing compounds like this compound include improving catalytic activity, enhancing stability under industrial conditions (e.g., high temperatures, organic solvents), and, crucially, altering substrate specificity to accommodate non-natural substrates. nih.govfrontiersin.org

Strategies such as directed evolution, which mimics natural selection in a laboratory setting, and rational design, which uses structural knowledge to predict beneficial mutations, are commonly employed. nih.govfrontiersin.org For instance, enzymes in the mandelic acid degradation pathway, such as mandelate (B1228975) racemase and S-mandelate dehydrogenase from Pseudomonas putida, have been targets for engineering to either improve their native function or adapt them for the synthesis of specific chiral compounds. nih.gov

Rational design approaches have successfully broadened the substrate scope of enzymes. By analyzing the three-dimensional structure of an enzyme's active site, researchers can identify key residues that interact with the substrate. Modifying these residues can eliminate steric hindrance or introduce favorable interactions, allowing the enzyme to process larger or electronically different substrates, such as the precursors to this compound. frontiersin.org For example, redesigning the access tunnels of a dehalogenase has been shown to be an effective strategy for degrading anthropogenic substrates. nih.gov Similarly, engineering the substrate binding pocket of glutamate (B1630785) dehydrogenase allowed it to accept non-natural substrates. frontiersin.org These principles are directly applicable to tailoring enzymes like hydroxynitrile lyases or dehydrogenases for the production of specific mandelic acid analogs. nih.gov

Table 1: Examples of Enzyme Engineering Strategies and Outcomes
Enzyme TypeEngineering ApproachTarget ImprovementOutcomeReference
Esterase (from Pseudomonas fluorescens)Rational Design (3DM Database Analysis) & Site-Directed MutagenesisActivity & EnantioselectivityUp to 240-fold increase in activity and improved enantiomeric ratio (E) from 3.2 to 80. nih.gov
Hydroxynitrile Lyase (from Prunus amygdalus)Modeling-guided RedesignEnantioselectivity for non-natural substrateImproved enantioselectivity (>96%) for the synthesis of an intermediate for ACE inhibitors. nih.gov
Epoxide HydrolaseSemi-rational Design (Rational Design + Saturation Mutagenesis)Substrate Scope & Degradation RateAccommodated a wider range of substrates with a 4 to 7-fold enhancement in degradation rate. frontiersin.org
ω-TransaminaseSingle-Point MutationEnantiopreferenceReversed enantiopreference for the kinetic resolution of chiral amines. nih.gov

Microbial Transformations in the Production of Mandelic Acid and Its Analogs

Whole-cell microbial systems serve as efficient factories for producing mandelic acid and its derivatives. scilit.com This approach, known as microbial biotransformation, leverages the cell's metabolic pathways to convert simple feedstocks like glucose into complex, high-value chemicals. mdpi.comnih.gov

A significant achievement in this area is the metabolic engineering of Escherichia coli for the de novo biosynthesis of mandelic acid. mdpi.com Researchers have successfully engineered E. coli by:

Screening and Integrating Efficient Enzymes : A key step involved identifying a highly efficient hydroxymandelate synthase (HMAS) from Actinosynnema mirum and incorporating it into the microbial host. mdpi.com

Redirecting Metabolic Flux : Competing metabolic pathways that divert resources away from mandelic acid production were repressed using CRISPR interference (CRISPRi), ensuring that metabolic energy is channeled towards the desired product. mdpi.com

Using these strategies in a high-cell-density fermentation process, an engineered E. coli strain achieved a mandelic acid titer of 9.58 g/L from glucose, the highest reported for microbial production. mdpi.com Other work has focused on using recombinant E. coli cells containing a nitrilase enzyme from Burkholderia cenocepacia to convert racemic mandelonitrile (B1675950) directly into (R)-(-)-mandelic acid. acs.org This process was optimized to handle high substrate concentrations (up to 2.9 M) and produced 350 g/L of (R)-mandelic acid with a high enantiomeric excess of 97.4%, demonstrating its potential for industrial-scale production. acs.org

Table 2: Microbial Production of Mandelic Acid and Analogs
MicroorganismEngineering StrategyPrecursor(s)ProductKey ResultReference
Escherichia coliHMAS integration, shikimate pathway enhancement, CRISPRi repression of competing pathways.GlucoseMandelic Acid9.58 g/L titer in 5 L bioreactor. mdpi.com
Recombinant E. coli M15/BCJ2315Harboring nitrilase from Burkholderia cenocepacia J2315.(R,S)-Mandelonitrile(R)-(-)-Mandelic Acid350 g/L product concentration with 97.4% ee. acs.org
Saccharomyces cerevisiaeEngineering of hydroxymandelate synthases and the aromatic amino acid pathway.GlucoseMandelic Acid & 4-Hydroxymandelic AcidSuccessful de novo biosynthesis of mandelic acid and its hydroxylated analog. nih.gov

Asymmetric and Stereoselective Synthesis

The biological activity of many pharmaceuticals is dependent on a specific three-dimensional arrangement of atoms. Consequently, the synthesis of single-enantiomer compounds, such as a specific chiral form of this compound, is of paramount importance. libretexts.org

Enantioselective Strategies for Chiral this compound and Related Compounds

Various enantioselective strategies have been developed to produce chiral mandelic acid derivatives. ursa.cat These methods aim to create a chiral product from achiral or racemic starting materials by using a chiral influence, such as a catalyst or auxiliary. libretexts.org

One notable approach is the Pd(II)-catalyzed enantioselective C-H olefination of racemic mandelic acids. nih.gov This method functions via kinetic resolution, where one enantiomer of the starting material reacts faster than the other to form an olefinated product, leaving the unreacted starting material enriched in the opposite enantiomer. nih.gov This adds valuable chemical complexity while establishing chirality. Other strategies include the asymmetric hydrogenation of ketoesters to form chiral lactones, which are structurally related to mandelic acid derivatives. rsc.org Furthermore, enantioselective recognition, a key principle for separation and sensing, has been demonstrated using electrochemical methods and chiral selectors like L-cysteine or quinine (B1679958) derivatives, which show preferential binding to one mandelic acid enantiomer over the other. researchgate.netmdpi.com

Utilization of Chiral Auxiliaries and Organocatalysts in Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is cleaved and can often be recovered. Mandelic acid itself is a classic chiral auxiliary, first introduced in 1980. wikipedia.org Derivatives of mandelic acid have been used as auxiliaries in highly diastereoselective allylation reactions to produce tertiary ethers with excellent stereocontrol. scilit.comacs.org

In addition to its role as an auxiliary, mandelic acid has gained prominence as an efficient, non-toxic, and cost-effective organocatalyst. researchgate.netacgpubs.org Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. (R)-Mandelic acid has been used as a chiral co-catalyst in asymmetric Michael addition reactions, where it works in tandem with an amine catalyst to afford products with excellent yield and stereoselectivity. researchgate.net It has also been employed as the sole catalyst for the synthesis of various heterocyclic compounds, such as 2,4,5-trisubstituted imidazoles and 3-substituted-3-hydroxy-indolin-2-ones, often under environmentally friendly aqueous conditions. researchgate.netacgpubs.org

Table 3: Applications of Mandelic Acid as a Chiral Auxiliary and Organocatalyst
Reaction TypeRole of Mandelic Acid/DerivativeKey FindingReference
Domino Multicomponent AllylationChiral AuxiliaryAchieved diastereoselectivity up to 98:2 in the synthesis of tertiary homoallylic ethers. scilit.com
Asymmetric Michael AdditionChiral Co-catalyst (with an amine catalyst)(R)-Mandelic acid afforded excellent results in terms of yield and stereoselectivity. researchgate.net
Synthesis of 3-hydroxy-indolin-2-onesOrganocatalystEfficiently catalyzed the aldol (B89426) reaction of isatins in aqueous ethanol at room temperature. researchgate.net
Synthesis of 2,4,5-trisubstituted imidazolesOrganocatalystCatalyzed a three-component reaction under solvent-free conditions with excellent yields. acgpubs.org

Kinetic Resolution for Enantiomeric Enrichment of Derivatives

Kinetic resolution is a powerful method for separating a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent; one enantiomer is converted to a product more quickly, allowing for the separation of the enriched, unreacted enantiomer. nih.gov A significant advancement on this concept is Dynamic Kinetic Resolution (DKR), which combines the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. rsc.org This continuous conversion of the "undesired" enantiomer into the "desired" one allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. rsc.orgnih.gov

A chemoenzymatic DKR process has been developed for mandelic acid, combining an enzyme, mandelate racemase, with diastereomeric salt crystallization. rsc.orgrsc.org In this system, the enzyme continuously racemizes the unwanted (S)-mandelic acid in the solution, while the desired (R)-mandelic acid is selectively removed from the equilibrium by crystallization as a diastereomeric salt with a chiral amine. rsc.org This process was successfully scaled up, achieving a 60.3% yield of the product salt with an enantiomeric excess (ee) of 94.9% for (R)-mandelic acid. rsc.org Lipases are also commonly used for the kinetic resolution of mandelic acid esters, such as methyl mandelate, through enantioselective hydrolysis or transesterification. researchgate.netudea.edu.co

Table 4: Chemoenzymatic Dynamic Kinetic Resolution of Racemic Mandelic Acid
ParameterConditionsResultReference
SystemMandelate racemase enzymatic racemization combined with diastereomeric crystallization.Efficient DKR of mandelic acid in water at mild conditions. rsc.org
Chiral Resolving Agent(1R,2R)-DPENDemonstrated good enantiomeric excesses up to 87% in initial screenings. rsc.org
Preparative Scale DKR200 mM racemic mandelate, 150 mM (1R,2R)-DPEN, mandelate racemase.Yield: 60.3% (product salt); Enantiomeric Excess: 94.9% ((R)-mandelic acid). rsc.org
Isolated ProductExtraction from product salt.56% overall yield of pure mandelic acid. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides detailed information about the molecular vibrations and the functional groups present within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

FTIR spectroscopy is a powerful tool for identifying the functional groups in 4-Ethoxymandelic acid by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is expected to be dominated by features from the carboxylic acid, hydroxyl, ethoxy, and para-substituted benzene (B151609) ring moieties.

Key expected vibrational modes include:

O-H Stretching: Two distinct O-H stretching bands are anticipated. A very broad absorption, typically centered around 3000 cm⁻¹, arises from the hydrogen-bonded carboxylic acid hydroxyl group. A sharper band, expected near 3400 cm⁻¹, corresponds to the alcoholic hydroxyl group on the benzylic carbon. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methine groups are expected just below 3000 cm⁻¹. researchgate.net

C=O Stretching: A strong, characteristic absorption band for the carbonyl group of the carboxylic acid is predicted in the region of 1700-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C Stretching: Vibrations corresponding to the aromatic ring are expected in the 1450-1600 cm⁻¹ region. mdpi.com

C-O Stretching: Multiple C-O stretching bands are predicted. The C-O stretch of the carboxylic acid will be coupled with O-H bending and appear between 1210-1320 cm⁻¹. The alcoholic C-O stretch and the aryl-alkyl ether C-O stretch of the ethoxy group are also expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Out-of-Plane (OOP) Bending: A strong band in the 800-850 cm⁻¹ region would be indicative of the para-substitution pattern on the benzene ring.

Table 1: Predicted FTIR Vibrational Frequencies for this compound Data inferred from spectroscopic analysis of mandelic acid and its derivatives. researchgate.netmdpi.comnih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch (Alcohol)-OH~3400Medium, Sharp
O-H Stretch (Carboxylic Acid)-COOH2500-3300Strong, Broad
C-H Stretch (Aromatic)Ar-H3000-3100Medium
C-H Stretch (Aliphatic)-CH, -CH₂, -CH₃2850-2980Medium
C=O Stretch-COOH1700-1750Strong
C=C Stretch (Aromatic)Ar C=C1450-1600Medium-Strong
C-O Stretch-COOH, -OH, Ar-O-R1000-1320Strong
C-H OOP Bend (para-subst.)Ar-H800-850Strong

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for characterizing the aromatic ring and the carbon backbone.

Key expected Raman signals include:

A strong band associated with the symmetric "ring breathing" mode of the para-substituted benzene ring.

Signals corresponding to the C=C stretching vibrations within the aromatic ring.

Vibrations from the C-C backbone.

Notably, the O-H stretching vibrations, which are very strong in FTIR, are typically weak in Raman spectra. Recent studies on the parent compound, mandelic acid, have shown that Raman spectroscopy, particularly in the O-H stretching region, can be used for the rapid determination of chiral purity. nih.gov This suggests that Raman spectroscopy could be a valuable tool for analyzing the enantiomeric composition of this compound.

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within a molecule, providing information on conjugation and excited-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the para-substituted benzene chromophore. Benzene itself exhibits absorption bands around 184, 204, and 256 nm. spcmc.ac.in The substitution of an auxochronic ethoxy group and a chromophoric carboxyl group on the benzene ring is expected to cause a bathochromic (red) shift of these bands. up.ac.za

For similar compounds like 4-ethoxybenzoic acid, characteristic absorption maxima (λmax) are observed. It is predicted that this compound will exhibit a primary absorption band (π→π* transition) in the range of 230-260 nm and a secondary, weaker band at a longer wavelength, likely around 270-290 nm. spcmc.ac.inup.ac.za The position and intensity of these bands can be sensitive to the solvent polarity and pH.

Time-Resolved Photoluminescence (PL) Spectroscopy for Excited State Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy is a technique used to measure the decay of fluorescence over time after excitation by a short pulse of light. This provides insights into the lifetime of the excited state and the various de-excitation pathways available to the molecule.

For hydroxyaromatic compounds like this compound, TRPL can be used to study phenomena such as excited-state intramolecular proton transfer (ESIPT). acs.org Upon photoexcitation, the acidity of the phenolic and carboxylic acid protons can increase significantly, potentially leading to proton transfer to the solvent or another functional group within the molecule. While specific TRPL data for this compound is not available, studies on similar hydroxyaromatic acids reveal complex excited-state dynamics, often with multi-exponential fluorescence decays corresponding to different molecular conformations or protonation states. acs.org Such an analysis would reveal the fluorescence lifetime of the excited state and could help elucidate the competition between radiative decay (fluorescence) and non-radiative decay pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The expected ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment:

Ethoxy Group: A triplet signal for the methyl (-CH₃) protons (around 1.4 ppm) coupled to the methylene protons, and a quartet for the methylene (-O-CH₂-) protons (around 4.0 ppm) coupled to the methyl protons.

Aromatic Protons: Due to the para-substitution, the aromatic protons will appear as a pair of doublets (an AA'BB' system), with one doublet for the protons ortho to the ethoxy group (expected around 6.9 ppm) and another for the protons ortho to the mandelic acid substituent (expected around 7.3 ppm).

Methine Proton: A singlet for the proton on the benzylic carbon (-CH(OH)-) is expected around 5.1 ppm.

Exchangeable Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets whose chemical shifts are highly dependent on concentration, solvent, and temperature. They can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would provide information on the carbon skeleton:

Carbonyl Carbon: The carboxylic acid carbon is expected to appear furthest downfield, typically in the 170-180 ppm range.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the ethoxy group (ipso-carbon) would be around 159 ppm, while the carbon bearing the mandelic acid substituent would be around 130 ppm. The other two aromatic carbons would appear in the 114-128 ppm range.

Methine Carbon: The benzylic carbon (-CH(OH)-) is predicted to have a chemical shift around 72 ppm.

Ethoxy Carbons: The methylene carbon (-O-CH₂-) would appear around 63 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield, around 14 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from spectral databases and analysis of structurally similar compounds like 4-ethoxyphenylacetic acid and mandelic acid derivatives. mdpi.comchemicalbook.com

NucleusAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity (¹H)
¹H-OCH₂CH₃~1.4triplet
¹H-OCH₂CH₃~4.0quartet
¹HAr-H (ortho to -OEt)~6.9doublet
¹HAr-H (ortho to -CH(OH)COOH)~7.3doublet
¹H-CH(OH)-~5.1singlet
¹³C-OCH₂CH₃~14-
¹³C-OCH₂CH₃~63-
¹³C-CH(OH)-~72-
¹³CAr-C (ortho to -OEt)~114-
¹³CAr-C (ortho to -CH(OH)COOH)~128-
¹³CAr-C (ipso, to substituent)~130-
¹³CAr-C (ipso, to -OEt)~159-
¹³C-COOH~175-

Proton (¹H) and Carbon-13 (¹³C) NMR for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks, respectively.

In the ¹H NMR spectrum of a related compound, 4-ethoxyphenylacetic acid, the ethoxy group protons typically appear as a triplet around 1.4 ppm (methyl protons) and a quartet around 4.0 ppm (methylene protons), indicative of the ethyl group attached to an oxygen atom. The aromatic protons usually present as two doublets in the region of 6.8 to 7.2 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic proton, being adjacent to both the aromatic ring and the carboxylic acid group, would likely appear as a singlet further downfield.

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group in the ethoxy moiety is expected to resonate at approximately 15 ppm, while the methylene carbon would be found around 63 ppm. The aromatic carbons show distinct signals, with the carbon attached to the ethoxy group appearing around 158 ppm and the other aromatic carbons resonating between 115 and 130 ppm. The benzylic carbon and the carboxylic acid carbon would have characteristic shifts around 72 ppm and 178 ppm, respectively.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound Derivatives

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ethoxy-CH₃~1.4 (triplet)~15
Ethoxy-CH₂~4.0 (quartet)~63
Aromatic-H6.8 - 7.2 (doublets)115 - 130
Benzylic-HFurther downfield (singlet)~72
Carboxylic Acid-HVariable~178
Aromatic-C (ipso to ethoxy)-~158

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for determining its molecular weight and gaining structural insights through fragmentation analysis. The molecular ion peak (M⁺) would confirm the compound's molecular weight.

Under electron ionization (EI), this compound would likely undergo characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org The presence of the ethoxy group would lead to specific fragments, such as the loss of an ethyl radical (-CH₂CH₃, M-29) or an ethoxy radical (-OCH₂CH₃, M-45). Another prominent fragmentation pattern for compounds with a benzylic hydroxyl group is the cleavage of the bond between the benzylic carbon and the carboxylic acid group, which can yield a stable benzylic cation. The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of this compound. libretexts.orguab.edu

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment IonDescription
[M]⁺Molecular Ion
[M-17]⁺Loss of hydroxyl radical
[M-29]⁺Loss of ethyl radical
[M-45]⁺Loss of ethoxy radical or carboxyl group
[M-73]⁺Loss of the entire carboxylic acid and hydroxyl group

X-ray Crystallography for Solid-State Structure and Chiral Purity

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This method can provide unambiguous information about the molecular structure, conformation, and packing of this compound in the solid state. For chiral molecules like this compound, which exists as (R)- and (S)-enantiomers, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer if a suitable crystal is obtained, often through co-crystallization with a known chiral auxiliary.

The resulting crystal structure would reveal bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. Furthermore, the analysis of the crystal packing can elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which govern the macroscopic properties of the solid. The determination of the space group and unit cell dimensions from the diffraction pattern is the first step in solving the crystal structure. nih.gov

Electrochemical and Surface Spectroscopies

Electrochemical Impedance Spectroscopy (EIS) and Transient Photocurrent Response in Catalytic Systems

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of electrochemical systems. palmsens.com In the context of catalytic systems potentially involving this compound or its derivatives, EIS can be used to study charge transfer resistance, double-layer capacitance, and diffusion processes at the electrode-electrolyte interface. researchgate.netnih.govresearchgate.net By applying a small amplitude AC potential over a range of frequencies, a detailed picture of the electrochemical processes can be obtained. youtube.com

The transient photocurrent response is another valuable technique for investigating the behavior of photogenerated charge carriers in semiconductor materials used in photocatalysis. scispace.com If this compound were part of a photocatalytic system, this method could provide insights into the efficiency of charge separation and the kinetics of charge transfer to adsorbed species. researchgate.netresearchgate.netuji.es A higher and more stable photocurrent would generally indicate more efficient separation of electron-hole pairs and a lower rate of recombination, which are desirable for photocatalytic activity. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a material's surface. wikipedia.orgeag.comcarleton.edu If this compound were adsorbed onto a catalyst or other material surface, XPS could be employed to identify its presence and to study its interaction with the substrate. tib.euresearchgate.net

The core-level spectra obtained from XPS provide information about the binding energies of electrons, which are sensitive to the chemical environment of the atoms. tib.eu For this compound, high-resolution scans of the C 1s and O 1s regions would reveal different peaks corresponding to the carbon and oxygen atoms in the ethoxy, phenyl, hydroxyl, and carboxyl functional groups. Shifts in these binding energies upon adsorption could indicate the nature of the chemical bonding between the molecule and the surface. carleton.edu

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of 4-Ethoxymandelic acid. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying molecules of this size.

DFT calculations are widely used to predict the electronic characteristics of organic molecules. nih.govresearchgate.netresearchgate.net For this compound, methods like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) would be employed to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Visible) of this compound, providing theoretical absorption wavelengths (λmax) that can be compared with experimental data. researchgate.net

Table 1: Representative Data from DFT Calculations on Aromatic Acids (Note: This table is illustrative, showing typical data obtained for similar molecules, as specific values for this compound require dedicated computation.)

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVElectron-donating ability
LUMO Energy-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eVChemical reactivity and stability
Dipole Moment2.0 to 4.0 DebyeMolecular polarity

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net Following the geometry optimization of this compound, frequency calculations are performed at the same level of theory. These calculations yield a set of normal vibrational modes and their corresponding frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. researchgate.net The analysis allows for a detailed assignment of each vibrational band in the experimental spectrum to specific molecular motions, such as C-H stretching, O-H bending, C=O stretching of the carboxylic acid, and vibrations of the phenyl ring. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. wolfram.comlibretexts.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carboxylic acid, the hydroxyl group, and the ethoxy group. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are favorable for nucleophilic attack. The most positive potential is typically found around the acidic proton of the carboxylic acid and the proton of the hydroxyl group. researchgate.net

The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites and helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations and Conformer Analysis

While quantum chemical calculations typically focus on a single, optimized structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational space available to this compound.

Conformational analysis, often performed using DFT, is crucial for identifying the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.netresearchgate.net For this compound, this involves studying the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the chiral center and the C-O bonds of the ethoxy and carboxylic acid groups. By calculating the relative energies of various conformers, the lowest-energy (most stable) structure can be identified. frontiersin.orgnih.gov This information is vital as the molecular conformation can significantly influence its physical properties and reactivity.

Computational Approaches to Reaction Mechanism Elucidation

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govpku.edu.cn For reactions involving this compound, such as its oxidation or esterification, DFT can be used to map the entire potential energy surface. semanticscholar.org

This process involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): The TS is the highest energy point along the reaction coordinate. Computational algorithms are used to find this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate. hw.ac.uk

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the located transition state correctly connects the reactants and products.

Such studies can provide a molecule-level understanding of reaction pathways, helping to explain experimental observations and predict the feasibility of different mechanisms. researchgate.net

Reactivity Profiles and Advanced Chemical Transformations

Functional Group Interconversions of 4-Ethoxymandelic Acid

The carboxylic acid and hydroxyl moieties are the primary sites for functional group interconversions, enabling the synthesis of various derivatives.

The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis. libretexts.orgyoutube.com

Esterification: In a process known as Fischer esterification, this compound can be reacted with an alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid, to form the corresponding ester. libretexts.orgyoutube.com This reaction is reversible, and to drive it towards the product, excess alcohol is often used, or the water formed as a byproduct is removed. libretexts.org The reaction proceeds via a tetrahedral intermediate formed after the protonated carbonyl group is attacked by the alcohol nucleophile. youtube.com

Amidation: The formation of amides from this compound requires reacting the carboxylic acid with an amine. This direct reaction typically requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is first activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converted to a more reactive derivative like an acyl chloride. youtube.comorganic-chemistry.org These methods allow the reaction to proceed under milder conditions. mdpi.com

Table 1: Representative Esterification and Amidation Reactions

ReactantReaction TypeTypical ConditionsProduct
Methanol (CH₃OH)EsterificationAcid catalyst (e.g., H₂SO₄), heatMethyl 4-ethoxymandelate
Ethanol (B145695) (CH₃CH₂OH)EsterificationAcid catalyst (e.g., H₂SO₄), heatEthyl 4-ethoxymandelate
Ammonia (NH₃)AmidationHeat or coupling agent (e.g., DCC)4-Ethoxymandelamide
Ethylamine (CH₃CH₂NH₂)AmidationHeat or coupling agent (e.g., DCC)N-Ethyl-4-ethoxymandelamide

While simple carboxylic acids are generally stable to heat, decarboxylation (the loss of CO₂) can be facilitated in derivatives, particularly in β-keto acids or through oxidative processes. masterorganicchemistry.com For compounds derived from this compound, oxidative decarboxylation is a notable transformation.

Table 2: Oxidative Decarboxylation of Mandelic Acid Derivatives

Starting MaterialConditions/CatalystKey IntermediateFinal Product
(S)-3-ethoxy-4-hydroxymandelic acidBenzoylformate decarboxylase (enzyme)Not specifiedEthyl vanillin (B372448) nih.gov
3,4-dihydroxymandelic acid (DOMA)Electrochemical oxidationo-benzoquinone3,4-dihydroxybenzaldehyde nih.gov

Acid-Base Properties and Protonation Equilibria in Organic Media

The acidity of a carboxylic acid, quantified by its acid dissociation constant (pKa), is profoundly influenced by the solvent. nih.govliverpool.ac.uk In aqueous solution, carboxylic acids like this compound are weakly acidic. However, in organic media, their acid-base behavior and protonation equilibria shift significantly. researchgate.net

The pKa of a molecule can change by several units when moving from water to an organic solvent. nih.gov This is primarily due to the lower dielectric constant of organic solvents, which destabilizes the charged carboxylate anion and proton, thus favoring the neutral, protonated form and making the acid weaker (higher pKa). researchgate.net The ability of the solvent to solvate the proton and the conjugate base is also a critical factor.

For this compound, the protonation equilibrium in an organic solvent (S) can be represented as: R-COOH + S ⇌ R-COO⁻ + SH⁺

The position of this equilibrium is highly dependent on the nature of the organic solvent. In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the equilibrium will lie further to the left compared to in water. The specific pKa value is essential for controlling reaction pathways where the carboxylate form is a required intermediate. liverpool.ac.uk

Table 3: Factors Influencing pKa in Organic Media

Solvent PropertyEffect on EquilibriumImpact on pKa
Low Dielectric ConstantDisfavors charge separation (R-COO⁻ and H⁺)Increases pKa (weaker acid)
Poor Anion SolvationDestabilizes the carboxylate anion (R-COO⁻)Increases pKa (weaker acid)
Solvent BasicityAffects the stability of the solvated proton (SH⁺)Variable

Reactions at the Aromatic Ring and Alpha-Carbon Centers

Aromatic Ring Reactions: The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity (the position of substitution) are controlled by the two substituents already present: the ethoxy group (-OCH₂CH₃) and the α-hydroxy carboxylic acid group (-CH(OH)COOH).

Ethoxy Group: This is a strongly activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

α-Hydroxy Carboxylic Acid Group: This group is deactivating and a meta-director because the carbonyl and carboxyl groups are electron-withdrawing.

In an EAS reaction, the powerful activating effect of the ethoxy group dominates, directing incoming electrophiles to the positions ortho and para to it. The position para to the ethoxy group is already occupied, so substitution is expected to occur primarily at the position ortho to the ethoxy group.

Alpha-Carbon Reactions: The secondary alcohol at the alpha-carbon (the benzylic position) is susceptible to oxidation. Treatment with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be expected to oxidize the secondary alcohol to a ketone. libretexts.orgyoutube.com This transformation would yield 4-ethoxy-α-oxo-benzeneacetic acid (also known as 4-ethoxyphenylglyoxylic acid). This reaction specifically targets the benzylic C-H bond, which is activated by the adjacent aromatic ring. libretexts.org

Table 4: Predicted Reactivity at Aromatic and Alpha-Carbon Centers

Reaction TypeReagentReactive SiteExpected Major Product
NitrationHNO₃/H₂SO₄Aromatic Ring3-Nitro-4-ethoxymandelic acid
BrominationBr₂/FeBr₃Aromatic Ring3-Bromo-4-ethoxymandelic acid
OxidationKMnO₄ or H₂CrO₄Alpha-Carbon4-Ethoxyphenylglyoxylic acid

Applications in Diversified Chemical Research and Sustainable Chemistry

Role as Chemical Building Blocks for Advanced Materials and Specialty Chemicals

As a bifunctional molecule containing both a carboxylic acid and a hydroxyl group, along with a chiral center, 4-Ethoxymandelic acid is a promising candidate as a chemical building block. Organic building blocks are fundamental components for the bottom-up assembly of more complex molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material science sigmaaldrich.com.

The synthesis of specialty chemicals, such as dyes, has also utilized alkoxy-substituted mandelic acids. Red benzodifuranones, a class of commercial dyes known for their bright colors and excellent fastness properties, have been synthesized from half-condensed intermediates and alkoxymandelic acid derivatives researchgate.net. This suggests a potential application for this compound in the synthesis of novel dyes and pigments, where the ethoxy group could modulate the final color and properties of the molecule.

The reactivity of the carboxylic acid and hydroxyl groups allows for a variety of chemical transformations, making it a versatile starting material. The following table illustrates the potential of mandelic acid derivatives in building complex molecules.

Derivative Type Application Area Example of Complex Molecule Potential Role of this compound
Mandelic Acid EstersPharmaceuticalsCyclandelate, HomatropinePrecursor for novel ester-based drugs
Alkoxymandelic AcidsSpecialty DyesRed BenzodifuranonesSynthesis of new dye molecules with modified properties
Halogenated Mandelic AcidsChiral Coordination Polymers1D and 2D coordination polymersBuilding block for novel metal-organic frameworks

The di-functional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for polycondensation reactions to form polyesters. In principle, it can undergo self-condensation or be co-polymerized with other monomers to create polyesters with specific properties. While the direct polymerization of this compound is not documented, studies on the polymerization of mandelic acid itself have shown the feasibility of producing polyesters from this class of compounds osti.gov. The kinetics of polymerization of racemic and optically active mandelic acid have been studied, demonstrating that both forms can be polymerized osti.gov.

The incorporation of a chiral unit like this compound into a polymer backbone can impart chirality to the resulting material, which is of interest for applications in chiral separations and catalysis. Mandelic acid and its derivatives are considered an excellent source of chirality for the construction of chiral coordination polymers researchgate.nettandfonline.com.

For polyamide synthesis, this compound would require chemical modification, as it does not possess an amine group necessary for amide bond formation. However, it could be used as a precursor to synthesize diamine or dicarboxylic acid monomers containing the ethoxy-phenyl moiety, which could then be used in polyamide synthesis.

The table below summarizes the potential of this compound in polymer synthesis, based on the known reactivity of similar molecules.

Polymer Type Potential Role of this compound Anticipated Polymer Properties
PolyestersMonomer (self-condensation or co-polymerization)Chiral, potentially biodegradable, modified thermal and mechanical properties due to the ethoxy group.
PolyamidesPrecursor to monomers (diamines or dicarboxylic acids)Incorporation of the ethoxy-phenyl group could enhance solubility and modify inter-chain interactions.
Chiral Coordination PolymersChiral ligandFormation of metal-organic frameworks with potential applications in enantioselective separations and catalysis.

Catalytic Applications

The unique chemical structure of this compound also suggests its potential utility in various catalytic systems, either as a catalyst component or as a substrate in catalytic transformations.

There is currently no specific research detailing the use of this compound in photocatalytic systems. However, research on related compounds provides a basis for potential applications. A study on the photocatalytic conversion of various substituted mandelic acids into aromatic aldehydes has been reported rsc.orgrsc.org. This process utilizes a Co(II)/C3N4 combined catalyst in aqueous media under solar irradiation, highlighting a green chemistry approach to producing valuable chemicals from wastewater contaminants rsc.orgrsc.org.

Given this precedent, it is plausible that this compound could be a substrate for similar photocatalytic oxidation to produce 4-ethoxybenzaldehyde, a valuable flavoring agent and intermediate in the synthesis of other organic compounds.

Furthermore, the photocatalytic degradation of aromatic carboxylic acids is a widely studied area of environmental remediation. While this compound itself has not been the subject of such studies, the general principles of photocatalysis suggest it could be degraded by advanced oxidation processes, contributing to the understanding of the environmental fate of such compounds.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While direct studies on this compound are lacking, extensive research on the biocatalytic resolution of racemic mandelic acid and its derivatives provides strong evidence for the potential of this compound in this area.

Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic mandelic acid derivatives. For example, the kinetic resolution of (R,S)-4-methoxymandelic acid has been achieved through a lipase (B570770) AK-catalyzed transesterification reaction. This process allows for the separation of the enantiomers, yielding one enantiomer in high enantiomeric excess.

Similarly, the enantioselective synthesis of both enantiomers of mandelic acid has been demonstrated using a thermophilic lipase in ionic liquids, achieving high conversion and enantioselectivity. These examples strongly suggest that this compound, with a similar structure to 4-methoxymandelic acid, would be a suitable substrate for lipase-catalyzed kinetic resolution. This would provide a green and efficient route to enantiomerically pure (R)-4-Ethoxymandelic acid and (S)-4-Ethoxymandelic acid, which are valuable chiral building blocks.

The following table summarizes key findings from biocatalytic resolutions of mandelic acid derivatives, suggesting the potential for this compound.

Substrate Enzyme Reaction Type Key Findings
(R,S)-4-Methoxymandelic acidLipase AKTransesterificationSuccessful kinetic resolution with high conversion and enantiomeric excess.
(R,S)-2-(butyryloxy)-2-phenylacetic acidLipase from Geobacillus thermocatenolatusEthanolysisFast and highly enantioselective kinetic resolution to produce enantiopure mandelic acid.

Fundamental Studies in Biological Chemistry (Excluding Human Metabolism/Clinical Aspects)

Outside of its role as a metabolite in human studies, there is a scarcity of research on the fundamental biological chemistry of this compound. However, studies on the microbial degradation of related substituted mandelic acids suggest a potential avenue for future research.

For instance, a strain of Acinetobacter lwoffii has been shown to degrade 4-hydroxymandelic and 4-hydroxy-3-methoxymandelic acids nih.govnih.gov. The bacterium converts these mandelic acid derivatives to their corresponding benzoates, which are then further metabolized nih.govnih.gov. This indicates that microorganisms possess enzymatic pathways for the catabolism of substituted mandelic acids.

It is plausible that this compound could also be a substrate for similar microbial degradation pathways. Investigating the metabolism of this compound in various microorganisms could provide insights into the enzymatic machinery involved in the cleavage of ether bonds and the degradation of aromatic rings. Such studies would be valuable for understanding the environmental fate of this and related compounds and could potentially lead to the discovery of novel enzymes with applications in bioremediation and biocatalysis.

Investigation of Bacterial Mandelic Acid Degradation Pathways and Associated Enzymes

While direct studies on the bacterial degradation of this compound are not extensively documented, the metabolic fate of the structurally similar compound, mandelic acid, has been a subject of significant research. The degradation pathways of mandelic acid in bacteria, particularly in species of Pseudomonas, provide a foundational model for understanding how this compound might be metabolized.

The most well-characterized mandelic acid degradation pathway is found in Pseudomonas putida. This pathway involves a series of enzymatic reactions that convert mandelic acid into central metabolic intermediates. The key enzymes in this pathway are mandelate (B1228975) racemase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde (B42025) dehydrogenase asm.orgoup.com. These enzymes work in concert to transform mandelic acid to benzoic acid, which is then further catabolized.

A significant variation of this pathway has been identified in Pseudomonas convexa, which is particularly relevant to the potential degradation of this compound. This bacterium metabolizes DL-mandelic acid through a pathway that involves 4-hydroxymandelic acid as a key intermediate nih.gov. The initial step is the hydroxylation of L-mandelate to L-4-hydroxymandelate, a reaction catalyzed by the enzyme L-mandelate-4-hydroxylase nih.gov. This hydroxylated intermediate is then further processed by L-4-hydroxymandelate oxidase, which is a decarboxylating enzyme, to yield 4-hydroxybenzaldehyde nih.gov. Subsequent enzymatic steps convert 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid and then to 3,4-dihydroxybenzoic acid (protocatechuic acid), which is a substrate for ring-cleavage enzymes nih.gov.

Given the structural similarity, it is plausible that the degradation of this compound in certain bacteria could proceed through an initial O-dealkylation step to yield 4-hydroxymandelic acid. This intermediate would then enter the degradation pathway observed in Pseudomonas convexa. The enzymes responsible for this initial O-dealkylation would likely be monooxygenases, such as cytochrome P450 systems, which are known to catalyze the cleavage of ether bonds in various aromatic compounds oup.com.

**Table 1: Key Enzymes and Intermediates in the Mandelic Acid Degradation Pathway of *Pseudomonas convexa***

Step Substrate Enzyme Product
1 L-Mandelic acid L-Mandelate-4-hydroxylase L-4-Hydroxymandelic acid
2 L-4-Hydroxymandelic acid L-4-Hydroxymandelate oxidase 4-Hydroxybenzaldehyde
3 4-Hydroxybenzaldehyde Benzaldehyde dehydrogenase 4-Hydroxybenzoic acid
4 4-Hydroxybenzoic acid 4-Hydroxybenzoate 3-hydroxylase 3,4-Dihydroxybenzoic acid

Role in Microbial Biotransformations and broader Metabolic Pathways (non-human, non-clinical)

The role of this compound in microbial biotransformations and broader metabolic pathways, outside of clinical contexts, is an area of growing interest in sustainable chemistry and biotechnology. Microbial biotransformations leverage the metabolic machinery of microorganisms to perform specific chemical conversions, often with high selectivity and under mild conditions.

The initial and most critical step in the microbial metabolism of this compound is likely the cleavage of the ether bond. Various microorganisms, including fungi and bacteria, possess the enzymatic capability to perform O-dealkylation of aryl ethers. For instance, the fungus Aspergillus flavus has been shown to O-dealkylate a range of 4-alkoxybiphenyls, including the ethoxy derivative nih.gov. Similarly, bacteria from the genus Rhodococcus are known to degrade various ethers, including phenetole (ethoxybenzene), through the action of putative O-dealkylase enzymes nih.govresearchgate.net. These reactions are typically catalyzed by monooxygenases, which introduce an oxygen atom into the substrate, leading to the formation of an unstable hemiacetal that spontaneously breaks down to an alcohol (in this case, 4-hydroxymandelic acid) and an aldehyde (acetaldehyde).

Once formed, 4-hydroxymandelic acid can be channeled into established aromatic degradation pathways. As detailed in the previous section, the pathway in Pseudomonas convexa provides a clear route for the catabolism of 4-hydroxymandelic acid to central metabolites that can be used for cell growth and energy production nih.gov.

The broader metabolic implications of this compound biotransformation lie in its potential as a substrate for producing valuable chemical intermediates. For example, the enzymatic conversion of this compound could be harnessed to synthesize 4-hydroxymandelic acid, a chiral building block in the synthesis of various pharmaceuticals. Furthermore, the downstream products of the degradation pathway, such as protocatechuic acid, are themselves valuable platform chemicals in the bio-based economy.

The study of these microbial biotransformations contributes to the development of greener and more sustainable chemical processes. By understanding the enzymes and metabolic pathways involved in the degradation of compounds like this compound, researchers can engineer microbial cell factories for the production of fine chemicals and specialty polymers from renewable feedstocks.

Table 2: Potential Microbial Biotransformation of this compound

Transformation Step Substrate Potential Microorganism(s) Key Enzyme Type Product
O-De-ethylation This compound Aspergillus sp., Rhodococcus sp. Monooxygenase (e.g., Cytochrome P450) 4-Hydroxymandelic acid + Acetaldehyde
Oxidation & Decarboxylation 4-Hydroxymandelic acid Pseudomonas convexa Oxidase 4-Hydroxybenzaldehyde
Oxidation 4-Hydroxybenzaldehyde Pseudomonas convexa Dehydrogenase 4-Hydroxybenzoic acid
Hydroxylation 4-Hydroxybenzoic acid Pseudomonas convexa Monooxygenase Protocatechuic acid
Ring Cleavage Protocatechuic acid Various bacteria Dioxygenase Aliphatic intermediates

Future Perspectives and Research Trajectories

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 4-Ethoxymandelic acid is expected to move away from traditional chemical methods, which often involve harsh conditions and generate significant waste, towards more environmentally benign processes. nih.gov The development of green and sustainable synthetic routes is a major research focus, drawing inspiration from advancements in the synthesis of mandelic acid and its derivatives. nih.govnih.gov

Key areas of innovation include:

Biocatalytic Approaches: Utilizing engineered enzymes and whole-cell biocatalysts offers a highly efficient and environmentally friendly alternative. nih.gov Research has demonstrated the successful production of (R)-mandelic acid from renewable feedstocks like glucose and glycerol (B35011) through enzyme cascade reactions. nih.govnih.gov This strategy avoids toxic reagents and complex processes associated with traditional chemical synthesis, such as the use of cyanide. nih.gov Similar biocatalytic systems could be developed for the asymmetric synthesis of this compound, offering high stereoselectivity and reducing environmental impact.

Photocatalysis: Solar-driven synthesis is an emerging green technology. For instance, a Co(II)-based complex loaded on C3N4 has been used as a photocatalyst to convert aromatic mandelic acids into valuable aromatic aldehydes under mild, room-temperature conditions. rsc.org This highlights the potential for using light as a sustainable energy source for transformations involving this compound.

Alternative Solvents and Reaction Conditions: A move towards greener solvents, such as water or acetone/water mixtures, is anticipated. researchgate.net Catalyst-free decarboxylation of related hydroxycinnamic acids in DMF at elevated temperatures also points towards simplified, additive-free synthetic protocols. nih.gov

These sustainable methods represent a paradigm shift in chemical manufacturing, emphasizing waste reduction, energy efficiency, and the use of renewable resources. nih.gov

Table 1: Comparison of Synthetic Methodologies for Mandelic Acid Derivatives

Methodology Advantages Disadvantages Potential for this compound
Traditional Chemical Synthesis Well-established procedures Use of toxic reagents, harsh conditions, poor stereoselectivity, environmental pollution nih.gov Current primary method, but likely to be replaced.
Biocatalysis High stereoselectivity, mild reaction conditions, uses renewable feedstocks, environmentally friendly nih.govnih.gov Enzyme stability and cost can be challenging High potential for enantiomerically pure synthesis.
Photocatalysis Utilizes solar energy, mild conditions rsc.org Catalyst efficiency and stability under irradiation Promising for specific transformations and waste valorization.

| Organocatalysis | Metal-free, avoids toxic heavy metals, high enantioselectivity researchgate.net | Catalyst loading can be high | Excellent potential for asymmetric synthesis. |

Development of Novel Catalytic Systems for Highly Selective Transformations

Achieving high selectivity, particularly enantioselectivity, is crucial for the application of chiral molecules like this compound in pharmaceuticals and fine chemicals. nih.gov Future research will focus on designing sophisticated catalytic systems to control the outcome of chemical transformations with high precision.

Advanced Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool for asymmetric synthesis. researchgate.net For example, a one-pot synthesis of (R)-mandelic acid esters has been achieved using a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence catalyzed by an epi-quinine derived urea. researchgate.net Modularly designed organocatalysts (MDOs), self-assembled from amino acids and cinchona alkaloids, offer a versatile platform for highly stereoselective reactions. rsc.org These systems could be adapted for the enantioselective synthesis of this compound from its precursor, 4-ethoxybenzaldehyde.

Phase Transfer Catalysis: Asymmetric phase transfer catalysis provides a practical method for the synthesis of α-amino acids and could be applied to related structures. princeton.edu A patent describes the synthesis of 4-ethoxyphenylacetic acid involving a phase transfer catalysis step, indicating its relevance in industrial processes for related compounds. google.com

The continuous development of these catalytic systems will enable the synthesis of specific stereoisomers of this compound and its derivatives in high purity, which is essential for their potential biological applications.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The integration of advanced analytical techniques with computational modeling is poised to provide unprecedented insight into the transformations of this compound. mdpi.comresearchgate.net

Advanced Spectroscopic Methods: Modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are indispensable for structural elucidation. mdpi.comsetu.ie The application of in situ and operando spectroscopy allows researchers to monitor reactions in real-time, identifying transient intermediates and characterizing catalyst behavior under actual reaction conditions. rsc.orgresearchgate.net For example, UV-visible spectroscopy has been used to track the conversion of 4-hydroxymandelic acid to 4-hydroxybenzaldehyde, providing clear evidence of the transformation. rsc.org

Computational Chemistry: Molecular dynamics simulations and other computational methods can elucidate the stability of enzyme-substrate complexes, providing a structural mechanics basis for the rational design of highly active enzyme variants for biocatalysis. nih.gov These techniques can also predict reaction pathways, transition states, and spectroscopic properties, complementing experimental data and helping to resolve complex mechanistic questions.

The synergy between these advanced experimental and theoretical approaches will accelerate the development of novel synthetic strategies and catalytic systems for this compound.

Table 2: Spectroscopic Techniques for the Analysis of Mandelic Acid Derivatives

Technique Information Provided Application Example
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, connectivity, and stereochemistry. ¹H and ¹³C NMR data used to confirm the structure of (R)-O-acetylmandelic acid. researchgate.net
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, aiding in identification. Used in conjunction with gas chromatography (GC) for the analysis of derivatized mandelic acid. mdpi.com
Infrared (IR) & Raman Spectroscopy Identification of functional groups and bonding information. In situ IR can be used to monitor the progress of a reaction and identify intermediates. rsc.org
UV-Visible Spectroscopy Information on electronic transitions, useful for conjugated systems. Monitored the transformation of 4-hydroxymandelic acid by observing changes in absorption peaks. rsc.org

| Fluorescence Spectroscopy | Investigates the efficiency of photogenerated electron-hole separation in photocatalysts. rsc.org | Used to study the properties of a C₃N₄-based photocatalyst. rsc.org |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Understanding how molecular structure influences chemical reactivity and biological activity is a cornerstone of chemical science. nih.govnih.gov Systematic studies on novel derivatives of this compound will be crucial for unlocking its full potential.

By methodically modifying the structure of this compound—for instance, by introducing different substituents on the phenyl ring or by altering the carboxyl and hydroxyl groups—researchers can establish clear structure-reactivity relationships (SRRs) and structure-activity relationships (SARs). mdpi.comresearchgate.net Studies on various mandelic acid derivatives have shown how such modifications can impact chiral recognition and separation. mdpi.com This knowledge is vital for:

Optimizing Catalytic Transformations: Understanding how electronic and steric factors influence the efficiency of a catalytic reaction.

Designing Novel Molecules: Creating derivatives with tailored properties, such as enhanced biological activity or specific physical characteristics (e.g., solubility, stability).

Predicting Chemical Behavior: Establishing quantitative structure-property relationships (QSPRs) that can be used to predict the behavior of yet-unsynthesized derivatives, saving time and resources. mdpi.com

This research trajectory involves synthesizing a library of derivatives and evaluating their properties using the advanced analytical and computational tools described previously.

Potential for Interdisciplinary Research in Chemical Sciences

This compound and its parent compound, mandelic acid, are versatile building blocks with applications spanning multiple scientific disciplines. nih.gov Future research is expected to leverage this versatility, fostering interdisciplinary collaborations.

Medicinal Chemistry: Mandelic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including antibiotics (semi-synthetic penicillins and cephalosporins) and antihypertensive drugs like atenolol. nih.govgoogle.comwikiwand.com this compound can serve as a scaffold for the development of new therapeutic agents.

Materials Science: The functional groups present in this compound (a carboxylic acid, a hydroxyl group, and an aromatic ring) make it a candidate for incorporation into polymers and other advanced materials. For example, related dioxolane-containing systems have made a significant impact in polymer science.

Cosmetic Science: Mandelic acid itself is used in cosmetic formulations. mdpi.com Derivatives like this compound could be explored for similar applications, potentially offering unique properties.

Agricultural Science: The broad utility of aromatic hydroxy acids in agriculture suggests that derivatives of this compound could be investigated for applications such as pesticides or plant growth regulators. nih.gov

The exploration of this compound at the interface of chemistry, biology, and materials science holds significant promise for the discovery of new applications and technologies.

Q & A

Q. How can scoping studies improve understanding of this compound’s applications in drug development?

  • Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions, (2) Identify relevant databases (PubMed, SciFinder), (3) Screen studies for inclusion (e.g., in vitro/in vivo efficacy), (4) Chart data (e.g., IC₅₀ values), (5) Consult experts to validate gaps. Use PRISMA flow diagrams for transparency .

Q. Tables

Analytical Technique Key Parameters Reference
HPLC (Chiral)Column: Chiralpak IA; Mobile Phase: Hexane/IPA (90:10)
ESI-MSm/z 196.1 [M-H]⁻; Fragments: 152, 123
DSCHeating Rate: 10°C/min; Atmosphere: N₂

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.